4-idrossicoumarine

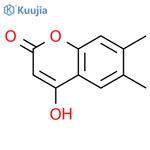

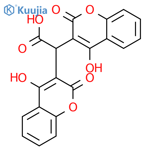

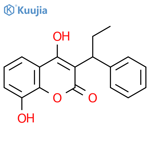

4-Hydroxycoumarins are a class of natural organic compounds characterized by the presence of a coumarin nucleus with a hydroxy group attached at the 4-position. These molecules exhibit a wide range of biological activities, including potential anti-inflammatory and antioxidant properties. Structurally, they typically consist of a benzopyrone ring system with one or more hydroxyl groups, which can significantly influence their chemical reactivity and solubility.

From a pharmaceutical perspective, 4-hydroxycoumarins have garnered attention due to their ability to interact with various biological targets. For instance, some derivatives may act as inhibitors of enzymes such as cytochrome P450 or prostaglandin synthase, which are involved in the metabolism and inflammation pathways.

In terms of synthetic chemistry, 4-hydroxycoumarins can be prepared through a variety of methods including condensation reactions between benzaldehyde and acetaldehyde followed by oxidation. Their diverse structures make them valuable tools for studying biological mechanisms and developing potential therapeutic agents.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

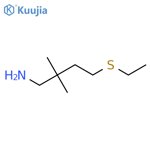

|

Coumafuryl | 117-52-2 | C17H14O5 |

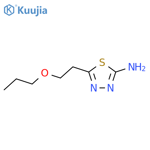

|

2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylpentyl)- | 15620-34-5 | C20H18O4 |

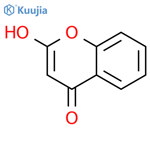

|

4-Hydroxycoumarin | 1076-38-6 | C9H6O3 |

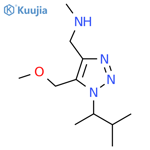

|

Warfarin Alcohol (Mixture of Diastereomers) | 28392-96-3 | C19H18O4 |

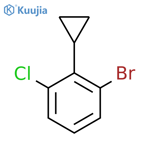

|

6,8-Dichloro-4-hydroxycoumarin | 36051-82-8 | C9H4Cl2O3 |

|

4-Hydroxy-8-methyl-2H-chromen-2-one | 24631-83-2 | C10H8O3 |

|

2H-1-Benzopyran-2-one,3,3'-[(3,4,5-trimethoxyphenyl)methylene]bis[4-hydroxy- | 15938-72-4 | C28H22O9 |

|

4-Hydroxy-6,7-dimethylcoumarin | 55004-77-8 | C11H10O3 |

|

2H-1-Benzopyran-3-aceticacid, 4-hydroxy-a-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo- | 567-83-9 | C20H12O8 |

|

2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-(1-phenylpropyl)- | 55789-07-6 | C18H16O4 |

Letteratura correlata

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

Fornitori consigliati

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati